

N-Boc-morpholine-2-carboxylic acid structural analogues

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Compound of Interest

Compound Name: 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

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An In-Depth Technical Guide to N-Boc-Morpholine-2-Carboxylic Acid and its Structural Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.^{[1][2][3]} N-Boc-morpholine-2-carboxylic acid, a chiral building block, offers a synthetically tractable entry point for developing a diverse array of structural analogues. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and strategic applications of these analogues in modern drug discovery. We will explore the causality behind synthetic choices, present detailed experimental protocols, and analyze case studies to illustrate the scaffold's utility, thereby equipping researchers with the foundational knowledge and practical insights required for its effective deployment in therapeutic design.

Chapter 1: The Morpholine Scaffold: A Cornerstone in Medicinal Chemistry

The six-membered morpholine heterocycle, containing both a secondary amine and an ether linkage, is a staple in drug design.^[4] Its prevalence is not accidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to overcome common drug development hurdles.

- **Physicochemical and Pharmacokinetic (PK) Enhancement:** The morpholine moiety is often introduced to improve aqueous solubility, a critical parameter for oral bioavailability. The nitrogen atom can be protonated at physiological pH, while the oxygen atom can act as a hydrogen bond acceptor, improving interactions with aqueous environments.^[2] Furthermore, its saturated, non-aromatic nature often imparts greater metabolic stability compared to more labile structures, leading to an improved pharmacokinetic profile.^[3]
- **Structural and Conformational Rigidity:** The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be crucial for pre-organizing appended substituents into a bioactive conformation for optimal target engagement.^[2] This reduces the entropic penalty upon binding to a biological target, potentially increasing potency.
- **Versatile Synthetic Handle:** The morpholine ring is a readily accessible synthetic building block that can be introduced through various established synthetic routes.^{[1][3]}

The morpholine core is present in numerous approved drugs, including the antibiotic Linezolid and the NK1 receptor antagonist Aprepitant, demonstrating its clinical and commercial relevance.^[5]

Chapter 2: N-Boc-Morpholine-2-Carboxylic Acid: The Chiral Gateway

N-Boc-morpholine-2-carboxylic acid serves as a particularly valuable starting material for several reasons:

- **The Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the morpholine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed elsewhere on the molecule.^[6] Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which cleanly removes it to reveal the secondary amine for further functionalization.^[7] This

orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern multi-step synthesis.[6]

- **The C2-Carboxylic Acid:** This functional group is a versatile handle for chemical modification. It can be readily converted into amides, esters, and other functionalities, providing a primary vector for exploring the structure-activity relationship (SAR) and attaching the scaffold to other molecular fragments.
- **Defined Stereochemistry:** The chiral center at the C2 position is critical. Biological systems are inherently chiral, and the specific stereochemistry of a drug molecule often dictates its efficacy and safety. Access to enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acid allows for the stereoselective synthesis of analogues, a requirement for modern therapeutic candidates.[8]

Chapter 3: Synthetic Strategies for Analogue Development

The development of a library of analogues begins with a reliable synthesis of the core scaffold, followed by systematic diversification.

Synthesis of the Core Scaffold: (S)-N-Boc-morpholine-2-carboxylic acid

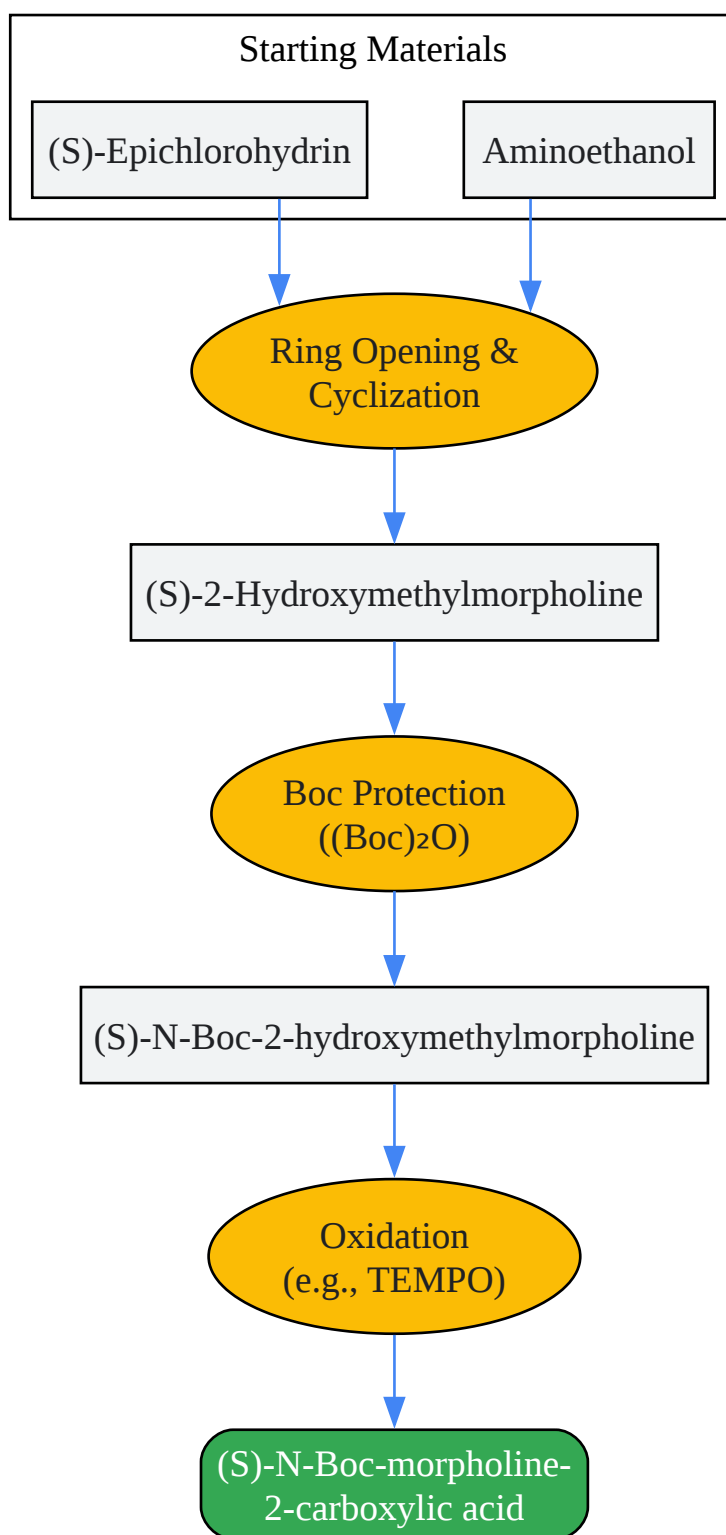
A concise and operationally simple synthesis starting from (S)-epichlorohydrin has been developed, which avoids the need for chromatography, making it scalable.[9] This multi-step, one-pot procedure highlights a common strategy in process chemistry to maximize efficiency.

Rationale for Experimental Choices:

- **(S)-Epichlorohydrin:** This commercially available starting material establishes the desired stereochemistry at the C2 position of the final product.
- **Aminoethanol:** Serves as the source for the nitrogen and the remaining two carbons of the morpholine ring.
- **Boc Anhydride ((Boc)₂O):** The standard reagent for installing the Boc protecting group. It reacts with the nucleophilic amine to form a stable carbamate.[6]

- Oxidation (e.g., TEMPO/Bleach): This step is required to convert the intermediate primary alcohol (N-Boc-2-hydroxymethylmorpholine) to the desired carboxylic acid. This is a common and selective method for oxidizing primary alcohols.

Below is a diagram illustrating the synthetic workflow.

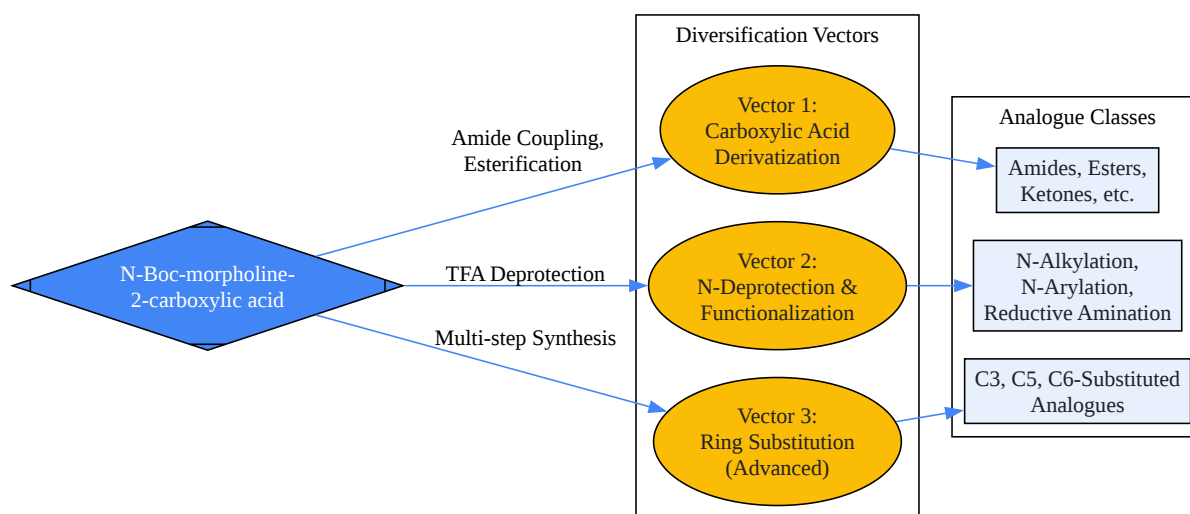


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Caption: Synthesis workflow for the core scaffold.

Diversification Strategies

With the core scaffold in hand, analogue generation can proceed along three primary vectors, as illustrated below.



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Caption: Primary vectors for analogue diversification.

- **Vector 1: Carboxylic Acid Derivatization:** This is the most common strategy. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form a wide array of amides by reacting the carboxylic acid with primary or secondary amines. This allows for the exploration of pockets in the target binding site.
- **Vector 2: N-Deprotection and Functionalization:** Removal of the Boc group with an acid like TFA unmask the morpholine nitrogen.^[10] This secondary amine can then undergo

reactions such as N-alkylation, N-arylation, or reductive amination to introduce substituents that can modulate basicity, solubility, and target interactions.

- **Vector 3: Ring Substitution:** While more synthetically challenging, substitution at other positions on the morpholine ring (C3, C5, C6) can be achieved through more complex multi-step syntheses, often starting from different building blocks.[\[11\]](#) This allows for fine-tuning the scaffold's orientation and projection of vectors.

Chapter 4: Structure-Activity Relationship (SAR) Landscape

SAR studies aim to correlate specific structural changes with their effect on biological activity. For morpholine-based compounds, several key principles often emerge.

A study on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) provides an excellent case study.[\[12\]](#) Researchers synthesized and tested a series of analogues to probe the importance of different functional groups.

Key SAR Insights:

- **Morpholine Nitrogen is Essential:** When the morpholine moiety was replaced with a tetrahydropyran (THP) ring (swapping the nitrogen for a carbon), a significant or complete loss of inhibitory activity was observed. This strongly suggests the morpholine nitrogen is a critical pharmacophoric element, likely involved in a key interaction with the target protein.[\[12\]](#)
- **Carboxylic Acid is a Potent Moiety:** Analogues containing a carboxylic acid group were among the most active inhibitors.[\[12\]](#)
- **Hydroxamic Acids Show Consistent Activity:** Converting the carboxylic acid to a hydroxamic acid also resulted in compounds with significant inhibitory activity, demonstrating that this group is a viable isostere for the carboxylic acid in this context.[\[12\]](#)

Table 1: SAR Summary of 2-Morpholinobenzoic Acid Analogues against PC-PLC

Analogue Feature	Modification	Result on PC-PLC Inhibition	Reference
Core Scaffold	Morpholine replaced with Tetrahydropyran (THP)	Full loss of activity	[12]
C1-Substituent	Carboxylic Acid	Strong inhibition	[12]
C1-Substituent	Hydroxamic Acid	Significant, consistent inhibition	[12]

| C1-Substituent | Ester | Comparable activity to carboxylic acid in some cases [[12] |

Note: This table summarizes qualitative findings from the cited study.

Chapter 5: Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following sections detail common procedures for the manipulation of the N-Boc-morpholine-2-carboxylic acid scaffold.

Protocol 5.1: General N-Boc Protection of an Amino Alcohol

This protocol describes the protection of an intermediate like (S)-2-Hydroxymethylmorpholine.

Materials:

- (S)-2-Hydroxymethylmorpholine
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
- Sodium hydroxide (NaOH)
- Dioxane and Water (1:1 mixture)
- Ethyl acetate

- 1N Hydrochloric acid (HCl)

Procedure:

- Dissolve the amino alcohol (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[7]
- Cool the solution to 0°C in an ice bath.
- Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
- Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.
- Extract the product into ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the N-Boc protected product.

Protocol 5.2: General Amide Coupling (HATU)

This protocol describes the formation of an amide from N-Boc-morpholine-2-carboxylic acid and a generic primary amine (R-NH₂).

Materials:

- N-Boc-morpholine-2-carboxylic acid (1 equivalent)
- Amine (R-NH₂) (1.1 equivalents)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

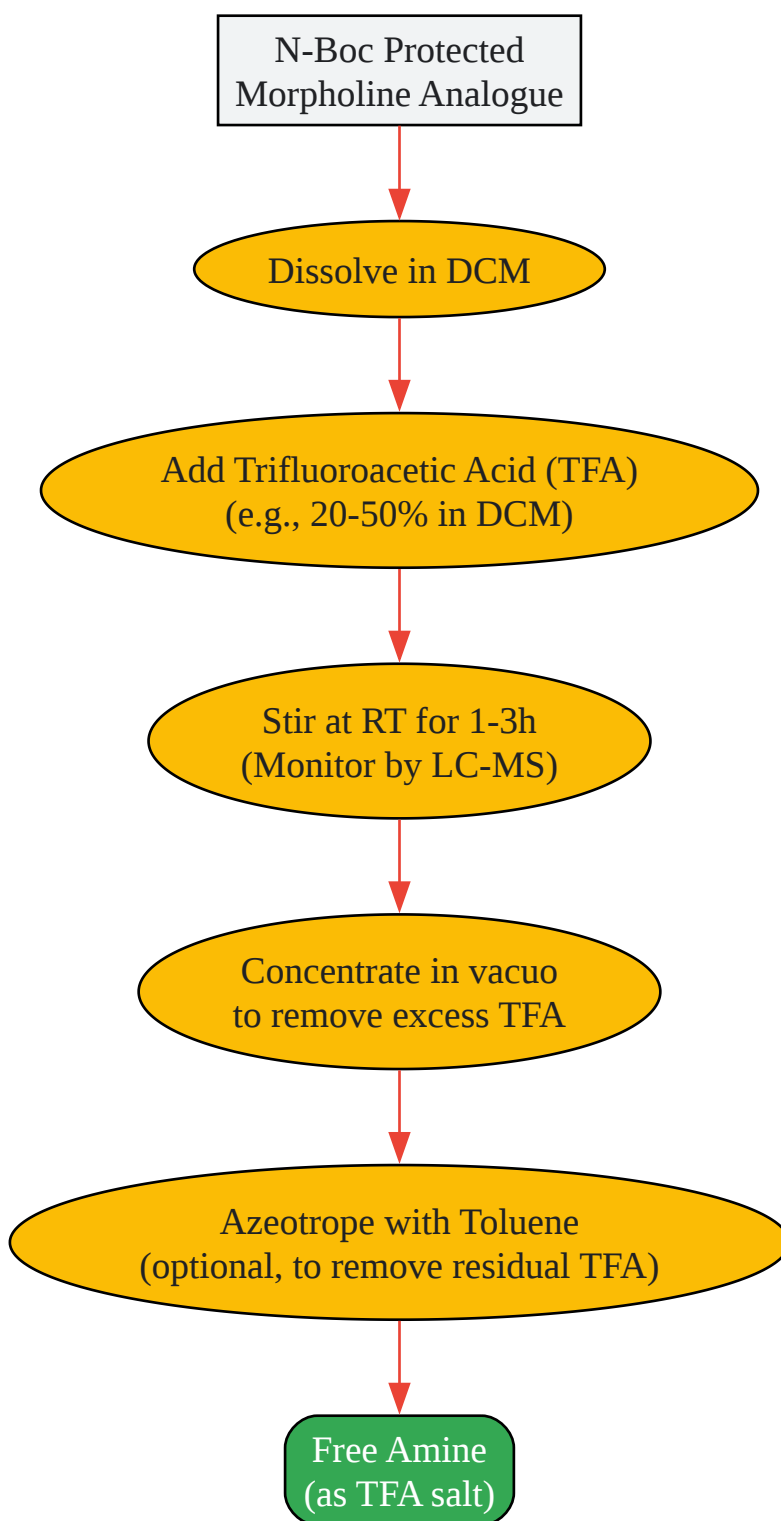
- Diisopropylethylamine (DIPEA) (3 equivalents)
- Dimethylformamide (DMF), anhydrous

Procedure:

- Dissolve N-Boc-morpholine-2-carboxylic acid in anhydrous DMF.
- Add the amine, followed by DIPEA.
- Add HATU to the stirred solution at room temperature.
- Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Protocol 5.3: N-Boc Deprotection in Solution Phase

This protocol details the removal of the Boc group to liberate the secondary amine.



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Caption: Workflow for N-Boc deprotection.

Procedure:

- Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[\[7\]](#)
- Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of starting material by LC-MS.
- Once deprotection is complete, concentrate the reaction mixture under reduced pressure.
- To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with toluene (3x).[\[6\]](#)
- The final product is the deprotected amine, typically as its TFA salt, which can be used directly in subsequent reactions or neutralized with a mild base.

Chapter 6: Future Perspectives

The N-Boc-morpholine-2-carboxylic acid scaffold remains a highly relevant and versatile tool in drug discovery. Future efforts will likely focus on:

- **Novel Synthetic Methodologies:** Developing more efficient and stereoselective methods for synthesizing substituted morpholine rings will open up new chemical space.[\[13\]](#)
- **Application in New Modalities:** Moving beyond traditional small molecule inhibitors, these scaffolds could be incorporated into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors.
- **Bioisosteric Replacement:** Exploring novel bioisosteres for the carboxylic acid moiety to further modulate properties like cell permeability and metabolic stability.

By understanding the fundamental principles of its synthesis, SAR, and practical application, researchers can continue to unlock the full potential of this privileged scaffold in the pursuit of novel therapeutics.

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